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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254

Introduction

3-Amino-2-cyclohexen-1-one, a cyclic enaminone, is a privileged scaffold in medicinal
chemistry. Its unique structural and electronic properties make it a versatile starting material for
the synthesis of a diverse range of biologically active heterocyclic compounds. The presence of
a conjugated system involving an amino group, a double bond, and a ketone confers specific
reactivity, allowing for modifications at multiple positions. This scaffold has been successfully
employed in the development of novel therapeutic agents targeting various diseases, including
inflammatory disorders and cancer.[1][2][3] Its utility as a building block stems from its
straightforward synthesis and its capacity to serve as a template for creating libraries of
compounds for structure-activity relationship (SAR) studies.[1][4][5]

Key Applications in Drug Discovery

The 3-amino-2-cyclohexen-1-one core has been instrumental in the discovery of potent
modulators of several key biological targets.

Anti-inflammatory Agents

Derivatives of this scaffold have shown significant promise as anti-inflammatory agents through
multiple mechanisms of action.

e CXCR2 Antagonism: The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled
receptor (GPCR) that plays a critical role in the chemotaxis of neutrophils to sites of
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inflammation.[1] Antagonism of this receptor is a key strategy for treating inflammatory
diseases. A series of 3-amino-2-cyclohexen-1-one derivatives have been synthesized and
identified as novel and potent CXCR2 antagonists.[1] SAR studies revealed that
modifications to the amino and carboxamide moieties significantly influence antagonist
activity, leading to the identification of compounds with IC50 values in the low micromolar
range.[1] These compounds were shown to inhibit downstream signaling of CXCR2 without
exhibiting cytotoxicity, highlighting their therapeutic potential.[1]

¢ Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a well-established
approach for treating inflammation and pain while minimizing the gastrointestinal side effects
associated with non-selective NSAIDs. The cyclic enaminone structure of 3-amino-2-
cyclohexen-1-one has been identified as a new chemotype for developing selective COX-2
inhibitors.[6] Several synthesized derivatives demonstrated predominant inhibition of COX-2
over COX-1, with some compounds showing anti-inflammatory activity in vivo comparable or
superior to celecoxib and diclofenac.[6]

Anticancer Activity

The cyclohexenone moiety is a known Michael acceptor and has been incorporated into
various anticancer compounds.[3] Derivatives of 3-amino-2-cyclohexen-1-one have been
investigated for their potential as anticancer agents. Studies on related ethyl 3,5-diphenyl-2-
cyclohexenone-6-carboxylate derivatives have shown that these compounds can inhibit the
growth of cancer cells, such as HCT116 colon cancer cells, through the induction of apoptosis.
[3] The mechanism often involves the activation of apoptosis-regulatory proteins like caspases.
[3] Furthermore, some of these derivatives have also been found to inhibit acetylcholinesterase
(AChE), an enzyme implicated in the proliferation of certain cancer cells.[3]

Quantitative Data Summary

The biological activities of various 3-Amino-2-cyclohexen-1-one derivatives are summarized
below.

Table 1: CXCR2 Antagonist Activity of 3-Amino-2-cyclohexen-1-one Derivatives|[1]
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R1 Group (at R2 Group (at CXCR2 Tango
Compound ID . . )
Amino position) Carboxamide) Assay IC50 (pM)
16 Benzyl Phenyl 5.6
40 Benzyl 4-Fluorophenyl 5.3
3-
41 Benzyl (Trifluoromethyl)pheny 2.9
I
4-
42 Benzyl (Trifluoromethyl)pheny 2.5
I
a7 2-Methoxybenzyl Phenyl 7.9

Table 2: Selective COX-2 Inhibitory Activity of Cyclic Enaminone Derivatives[6]

Selectivity
. COX-11C50 COX-2 1C50 Index (Sl =
Compound ID Modification
(nM) (M) IC50 COX-
1/IC50 COX-2)
N-Aryl
7d o >100 1.35 >74.09
substitution
N-Alkyl
8 o 18.28 0.94 19.45
substitution
N-Heteroaryl
9 o >100 0.92 >108.68
substitution
Celecoxib Reference Drug 15.2 0.04 380
Diclofenac Reference Drug 1.2 0.08 15
Visualizations
© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.researchgate.net/publication/335063591_Cyclic_enaminone_as_new_chemotype_for_selective_cyclooxygenase-2_inhibitory_anti-inflammatory_and_analgesic_activities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Drug Discovery Workflow
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CXCR2 Signaling Pathway in Inflammation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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